8-Aminoquinoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREVVZMUNPAPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5330-29-0 (di-HCl) | |
| Record name | 8-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4060369 | |
| Record name | 8-Quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solidified mass or fragments; [Aldrich MSDS] | |
| Record name | 8-Aminoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9679 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00055 [mmHg] | |
| Record name | 8-Aminoquinoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9679 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
578-66-5 | |
| Record name | 8-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=578-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-AMINOQUINOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-quinolylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U34EAV21TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-Aminoquinoline: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoquinoline is a heterocyclic aromatic amine that serves as a foundational scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have established it as a "privileged" pharmacophore, most notably in the development of antimalarial drugs such as primaquine (B1584692) and tafenoquine. Beyond its therapeutic applications, this compound's ability to act as a bidentate chelating ligand and a versatile directing group has made it an invaluable tool in synthetic organic chemistry. This in-depth technical guide provides a comprehensive overview of the core fundamental properties and chemical reactivity of this compound, supplemented with detailed experimental protocols and visual diagrams to support researchers in their scientific endeavors.
Physicochemical Properties
The physicochemical properties of this compound are critical to its biological activity and synthetic utility. A summary of its key quantitative data is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂ | [1] |
| Molar Mass | 144.177 g·mol⁻¹ | [2] |
| Appearance | Pale yellow to green to beige-brown crystalline solid/powder | [2][3] |
| Melting Point | 60-65 °C | [4] |
| Boiling Point | 174 °C at 26 mmHg | |
| Density | 1.337 g/cm³ | |
| pKa | 3.99 (+1) at 20°C (μ=0.01) |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble | |
| Ethanol | Soluble | |
| Acetone | Soluble | |
| Benzene | Soluble | |
| Ether | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Assignments | Source(s) |
| ¹H NMR (in CDCl₃) | δ 8.71–8.60 (m, 1H), 7.93 (d, J = 8.2 Hz, 1H), 7.29–7.16 (m, 2H), 7.02 (d, J = 8.1 Hz, 1H), 6.80 (d, J = 7.4 Hz, 1H), 4.89 (s, 2H, -NH₂) | |
| ¹³C NMR | Aromatic carbons typically appear in the range of δ 110-148 ppm. | |
| IR Spectroscopy (KBr pellet) | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C=C and C=N stretching of the quinoline (B57606) core. | |
| UV-Vis Spectroscopy | Exhibits characteristic absorbance peaks in the UV-visible region. |
Chemical Reactivity and Key Reactions
The reactivity of this compound is characterized by the interplay between the electron-donating amino group and the quinoline ring system. This section details its principal reactions, including electrophilic substitution, diazotization, and its function as a directing group and chelating ligand.
Electrophilic Aromatic Substitution
The amino group at the C8 position is a strong activating group, directing electrophilic substitution primarily to the C5 and C7 positions of the quinoline ring.
Experimental Protocol: Nitration of this compound
This protocol describes a representative electrophilic aromatic substitution reaction.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flask cooled in an ice bath, dissolve this compound in concentrated sulfuric acid.
-
Slowly add concentrated nitric acid dropwise to the solution while maintaining the low temperature and stirring.
-
After the addition is complete, continue stirring at room temperature for several hours to allow the reaction to proceed.
-
Pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution.
-
Extract the product into dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude nitro-8-aminoquinoline product, which can be purified by column chromatography.
Diazotization
The primary amino group of this compound can undergo diazotization to form a diazonium salt. This intermediate is highly reactive and can be used to introduce a variety of functional groups onto the quinoline ring.
Experimental Protocol: Diazotization of this compound and Subsequent Hydrolysis
This protocol outlines the conversion of this compound to 8-hydroxyquinoline.
Materials:
-
This compound
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Water
-
Ice
Procedure:
-
Dissolve this compound in dilute hydrochloric acid and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, keeping the temperature below 5 °C.
-
Continue stirring for a short period after the addition is complete to ensure full formation of the diazonium salt.
-
To synthesize 8-hydroxyquinoline, the solution containing the diazonium salt is gently warmed, leading to the evolution of nitrogen gas and the formation of the hydroxyl group.
-
The product, 8-hydroxyquinoline, can then be isolated and purified.
Role as a Directing Group in C-H Functionalization
This compound has emerged as a powerful and versatile directing group in metal-catalyzed C-H functionalization reactions. The nitrogen of the amino group and the quinoline nitrogen coordinate to a metal catalyst, positioning it to selectively activate a C-H bond on the substrate attached to the amino group.
Experimental Protocol: Palladium-Catalyzed C(sp²)-H Arylation using an this compound Directing Group
This protocol provides a general workflow for a directed C-H arylation reaction.
Materials:
-
This compound-functionalized substrate
-
Aryl iodide
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Silver Acetate (AgOAc)
-
Sodium Acetate (NaOAc)
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the this compound-derivatized substrate, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.
-
Add the solvent (e.g., DCE) and seal the vial.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours) with stirring.
-
After cooling to room temperature, the crude product can be purified by silica (B1680970) gel chromatography.
Below is a conceptual workflow for this type of reaction.
Metal Chelation
The 1,2-arrangement of the quinoline nitrogen and the exocyclic amino group allows this compound to act as an effective bidentate ligand, forming stable complexes with various transition metal ions. This property is fundamental to its use in analytical chemistry and has been explored in the design of therapeutic agents.
Experimental Protocol: Synthesis of a Zn(II)-8-Aminoquinoline Complex
This protocol describes the synthesis of a zinc(II) complex.
Materials:
-
Zinc(II) acetate dihydrate
-
This compound
-
Methanol
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Sodium dicyanamide (B8802431) (Nadca) or Sodium tricyanomethane (NaTCM)
Procedure:
-
In a round-bottom flask, dissolve zinc(II) acetate dihydrate and this compound in a mixture of methanol, DCM, and ACN.
-
Stir the solution for approximately 30 minutes at 65 °C.
-
In a separate vessel, dissolve the sodium salt of the counter-anion (e.g., Nadca) in methanol.
-
Add the methanolic solution of the counter-anion dropwise to the zinc-8-aminoquinoline solution.
-
Stir the resulting mixture for an additional 30 minutes.
-
Cool the solution, filter it, and allow the filtrate to evaporate slowly at room temperature to obtain crystals of the complex.
Mechanism of Action in Antimalarial Drugs: A Signaling Perspective
The antimalarial activity of this compound derivatives like primaquine is not fully elucidated but is understood to involve a complex bioactivation process. The current hypothesis suggests a two-step biochemical relay mechanism.
-
Metabolic Activation: The parent drug is metabolized by host enzymes, primarily cytochrome P450 2D6 (CYP2D6), into reactive intermediates.
-
Redox Cycling and Oxidative Stress: These metabolites undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. The accumulation of ROS within the parasite-infected cells is believed to be a key factor in the drug's parasiticidal action.
The following diagram illustrates this proposed mechanism of action.
Conclusion
This compound remains a molecule of significant interest due to its rich chemistry and profound impact on human health. Its fundamental properties, including its solubility and pKa, are key determinants of its behavior in both biological and synthetic systems. The reactivity of its core structure allows for a wide range of chemical transformations, from classical electrophilic substitutions to modern, metal-catalyzed C-H functionalizations, where it serves as an efficient directing group. The ability of this compound to chelate metals is not only useful for synthesis and analysis but is also intrinsically linked to the mode of action of its derivatives. The ongoing research into the precise mechanisms by which this compound-based drugs exert their effects continues to provide new insights and opportunities for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to harness the full potential of this remarkable scaffold.
References
Initial Exploratory Studies of 8-Aminoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Aminoquinoline derivatives represent a cornerstone in the chemotherapy of infectious diseases, most notably malaria. This class of compounds holds a unique position due to its efficacy against the latent liver stages of Plasmodium vivax and P. ovale, a critical aspect for achieving a radical cure and preventing relapse. The parent compound, this compound, serves as a versatile scaffold for chemical modifications that have led to the development of crucial drugs such as primaquine (B1584692) and tafenoquine.[1][2] Initial exploratory studies have not only focused on optimizing their antimalarial efficacy and mitigating toxicity but have also uncovered promising potential in other therapeutic areas, including antimicrobial and anticancer applications. This guide provides an in-depth technical overview of the foundational research on this compound derivatives, encompassing their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative data from initial exploratory studies on the biological activities of various this compound derivatives.
Table 1: In Vitro Antimalarial Activity of this compound Derivatives
| Compound/Derivative | Plasmodium Species/Strain | IC50 | Reference |
| Primaquine | P. falciparum (W2, chloroquine-resistant) | 2,400 nM | [1] |
| Tafenoquine | P. falciparum (W2, chloroquine-resistant) | 88 nM | [1] |
| This compound-Uracil Metal Complexes (1-6) | P. falciparum (K1, chloroquine-resistant) | 100-1000 µg/mL | [3] |
| 5-Aryl-8-aminoquinoline derivative (4bc) | P. falciparum (D6, chloroquine-sensitive) | 0.08 µM | |
| 5-Aryl-8-aminoquinoline derivative (4bd) | P. falciparum (D6, chloroquine-sensitive) | 0.07 µM | |
| 5-Aryl-8-aminoquinoline derivative (4be) | P. falciparum (W2, chloroquine-resistant) | 0.05 µM | |
| Tetrahydropyridine appended this compound (1j) | P. falciparum (3D7, chloroquine-sensitive) | 0.021 µM | |
| Tetrahydropyridine appended this compound (1e) | P. falciparum (RKL-9, chloroquine-resistant) | 0.029 µM | |
| Primaquine-artemisinin hybrid (165) | P. berghei (in vivo) | Cleared infection in mice |
Table 2: Antimicrobial Activity of this compound and Related Derivatives
| Compound/Derivative | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound-Cu-5-Nitouracil complex (5) | P. shigelloides | 256 µg/mL | |
| 8-Hydroxyquinoline (parent compound) | Gram-positive bacteria, diploid fungi, and yeast | 3.44–13.78 μM | |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Aeromonas hydrophila | 5.26 μM | |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Listeria monocytogenes | 5.57 μM | |
| N-methylbenzofuro[3,2-b]quinoline derivative (8) | Vancomycin-resistant E. faecium | 4 µg/mL | |
| 2-sulfoether-4-quinolone derivative (15) | S. aureus | 0.8 µM |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step processes. Below are generalized protocols for the synthesis of key compounds.
Protocol 1: General Synthesis of Primaquine
-
Step I: Preparation of 1-phthalimido-4-bromopentane. This intermediate is synthesized through standard alkylation procedures involving phthalimide (B116566) and a suitable pentane (B18724) derivative.
-
Step II: Synthesis of 8-amino-6-methoxyquinoline (B117001). This core scaffold can be prepared via the Skraup synthesis, which involves the reaction of p-anisidine (B42471) with glycerol, sulfuric acid, and an oxidizing agent.
-
Step III: Condensation. The final step involves the condensation of 1-phthalimido-4-bromopentane with 8-amino-6-methoxyquinoline to yield primaquine.
Protocol 2: General Synthesis of Tafenoquine
-
Preparation of the this compound intermediate: A key intermediate is 2,6-dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-amine. Its synthesis involves several steps, including the reaction of 2,5-dichloro-6-methoxy-4-methylquinoline (B11871975) with sodium methoxide, followed by nitration and subsequent reduction of the nitro group.
-
Reductive Amination: The intermediate is then reacted with 2-(4-oxopentyl)isoindoline-1,3-dione in the presence of a reducing agent like sodium borohydride.
-
Deprotection: The final step involves the removal of the phthalimide protecting group using hydrazine (B178648) hydrate (B1144303) to yield tafenoquine.
In Vitro Biological Assays
Protocol 3: In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I-based Assay)
-
Parasite Culture: P. falciparum asexual blood-stage parasites are cultured in complete medium at 3-5% hematocrit in a hypoxic environment (5% CO2, 5% O2, 90% N2).
-
Drug Plate Preparation: Serial dilutions of the test compounds are prepared in 96-well plates.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the drug plates to achieve a final parasitemia of 0.5-1% and incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth to a standardized concentration (e.g., 10^5 CFU/mL).
-
Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 5: Measurement of Reactive Oxygen Species (ROS) Production
-
Cell Preparation: Parasites or other target cells are harvested and washed.
-
Probe Loading: The cells are incubated with a fluorescent ROS probe, such as 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.
-
Compound Treatment: The cells are then treated with the this compound derivative.
-
Fluorescence Measurement: The increase in fluorescence, corresponding to ROS production, is measured over time using a fluorometer or flow cytometer.
Signaling Pathways and Experimental Workflows
Antimalarial Mechanism of Action
The primary antimalarial mechanism of 8-aminoquinolines like primaquine involves metabolic activation by host cytochrome P450 enzymes (predominantly CYP2D6) to generate reactive metabolites. These metabolites then undergo redox cycling, leading to the production of reactive oxygen species (ROS) that induce oxidative stress and damage parasite cellular components.
Caption: Proposed antimalarial mechanism of this compound derivatives.
General Antimicrobial Mechanism of Action
The antimicrobial activity of quinoline (B57606) derivatives is multifaceted. Their planar structure allows for intercalation into microbial DNA, disrupting replication and transcription. Additionally, they can inhibit key enzymes like DNA gyrase and topoisomerase, further impairing nucleic acid synthesis. Some derivatives also disrupt the integrity of the microbial cell membrane.
Caption: General antimicrobial mechanisms of quinoline derivatives.
Experimental Workflow for In Vitro Antimalarial Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of this compound derivatives for antimalarial activity.
Caption: Workflow for in vitro antimalarial screening.
Conclusion
Initial exploratory studies of this compound derivatives have established their profound importance in medicine, particularly in the fight against malaria. The accumulated quantitative data on their biological activities provide a solid foundation for structure-activity relationship (SAR) studies and further optimization. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to synthesize and evaluate novel derivatives. Understanding the underlying mechanisms of action, including the generation of reactive oxygen species in malaria parasites and the multifaceted antimicrobial effects, is crucial for the rational design of next-generation this compound-based therapeutics. The continued exploration of this versatile chemical scaffold holds significant promise for addressing the ongoing challenges of drug resistance and emerging infectious diseases.
References
An In-depth Technical Guide to the Synthesis and Characterization of 8-Aminoquinoline Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 8-aminoquinoline analogues. These compounds form the backbone of several key therapeutic agents, most notably in the treatment of malaria. This document details common synthetic methodologies, analytical characterization protocols, and the current understanding of their mechanism of action, presented in a format tailored for professionals in the field of drug discovery and development.
Introduction to 8-Aminoquinolines
This compound (8-AQ) is a heterocyclic aromatic amine that serves as a critical scaffold in medicinal chemistry.[1] Its derivatives have been extensively studied, leading to the development of crucial antimalarial drugs such as Primaquine, Tafenoquine, and Pamaquine.[1][2] The this compound core is particularly valued for its ability to target the liver stages of Plasmodium parasites, making it essential for the radical cure and prevention of relapse in P. vivax and P. ovale malaria.[2][3] Beyond its antimalarial properties, the this compound moiety is a versatile directing group in organic synthesis and its derivatives have been explored for antimicrobial, anticancer, and neuroprotective applications. A significant challenge in the clinical use of 8-aminoquinolines is their potential to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a key consideration in their development and application.
Synthesis of this compound Analogues
The synthesis of this compound analogues typically involves the modification of the 8-amino group or the functionalization of the quinoline (B57606) ring system. Classical methods often start from quinoline itself, while modern approaches utilize advanced cross-coupling and C-H functionalization strategies.
General Synthetic Strategies
-
Classical Synthesis of the Core: The foundational this compound scaffold can be prepared by the nitration of quinoline, followed by the separation of the 5- and 8-nitro isomers and subsequent reduction of the 8-nitro group to the desired amine.
-
N-Functionalization: The primary amino group at the C8 position is readily functionalized. A common strategy involves reductive amination or nucleophilic substitution with alkyl halides to introduce side chains, a key feature of many antimalarial drugs. Acylation to form amides is another frequent transformation.
-
Ring Functionalization (C-H Functionalization): The 8-amino group can act as a powerful directing group, facilitating the selective functionalization of the quinoline ring, particularly at the C5 and C7 positions. Metal-catalyzed reactions, such as bromination followed by cross-coupling, have been developed for this purpose.
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction has been employed to synthesize this compound-1,2,3-triazole hybrids, allowing for the rapid generation of diverse analogues.
Experimental Protocols
Protocol 2.2.1: Synthesis of N-Alkyl-8-Aminoquinoline (General)
This protocol describes a general procedure for the synthesis of analogues like Pamaquine, involving the reaction of 8-amino-6-methoxyquinoline (B117001) with a dialkylamino-functionalized alkyl halide.
-
Starting Material Synthesis: 8-Amino-6-methoxyquinoline is synthesized via a multi-step process starting from the cyclization of glycerol (B35011) and 4-methoxy-2-nitroaniline (B140478) to form 8-nitro-6-methoxyquinoline, followed by reduction of the nitro group.
-
Alkylation Reaction: 8-amino-6-methoxyquinoline is dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
An appropriate N,N-diethyl-substituted chloroalkane (e.g., 2-chloro-diethylaminopentane) is added to the solution.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified with a suitable base (e.g., NaOH) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Protocol 2.2.2: Synthesis of this compound-Triazole Hybrids via Click Chemistry
This protocol is adapted from the synthesis of quinoline-1,2,3-triazole hybrids.
-
Preparation of Precursors: Synthesize an azide-functionalized this compound and a terminal alkyne partner.
-
Reaction Setup: Dissolve the this compound derivative (e.g., an N-propargyl or N-azidoethyl derivative) and the corresponding alkyne or azide (B81097) partner (1.0 equivalent) in a solvent mixture, such as THF:isopropanol (1:1).
-
Catalyst Addition: Prepare a fresh solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.10 mmol) in water and a solution of sodium ascorbate (B8700270) (0.20 mmol) in water. Add both solutions to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired triazole hybrid.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound analogues.
Characterization of this compound Analogues
The structural elucidation and confirmation of synthesized this compound analogues rely on a combination of standard spectroscopic techniques.
Spectroscopic Data
The following tables summarize typical spectroscopic data for the core this compound structure. Derivatives will show additional signals corresponding to their specific functional groups.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) |
|---|---|---|---|
| H2 | 8.8 - 8.9 | C2 | ~148 |
| H3 | 7.3 - 7.4 | C3 | ~121 |
| H4 | 8.0 - 8.1 | C4 | ~136 |
| H5 | 7.1 - 7.2 | C4a | ~128 |
| H6 | 7.3 - 7.4 | C5 | ~110 |
| H7 | 6.9 - 7.0 | C6 | ~127 |
| NH₂ | 4.5 - 5.5 (broad) | C7 | ~115 |
| C8 | ~144 | ||
| C8a | ~138 |
Source: Data compiled from various sources, including. Chemical shifts are approximate and can vary with solvent and substitution.
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C / C=N (Aromatic Ring) | Stretch | 1500 - 1650 |
| C-N | Stretch | 1250 - 1350 |
Source: Data compiled from.
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 144 | ~100 | [M]⁺ (Molecular Ion) |
| 117 | ~33 | [M-HCN]⁺ |
Source: Data from.
Experimental Protocols for Characterization
Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the purified this compound analogue in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, typically at a frequency of 400 MHz or higher. Subsequently, acquire the ¹³C NMR spectrum at a corresponding frequency (e.g., 100 MHz).
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and calibrated using the TMS signal.
Protocol 3.2.2: Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a thin, transparent disk using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder of the IR spectrometer and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Protocol 3.2.3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled to a chromatography system (e.g., LC-MS or GC-MS). Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight of the synthesized compound. Analyze the fragmentation pattern to support the proposed structure.
Biological Activity and Signaling Pathways
The primary therapeutic application of this compound analogues is in the treatment of malaria. Their unique activity against the dormant liver-stage parasites (hypnozoites) is critical for preventing relapse.
Mechanism of Action (Antimalarial)
The precise mechanism of action for 8-aminoquinolines is not fully elucidated but is believed to involve a complex biochemical relay.
-
Bioactivation: The parent drug (e.g., primaquine) is thought to be a prodrug that requires metabolic activation by host or parasite enzymes, particularly cytochrome P450 enzymes (like CYP2D6), to form reactive intermediates.
-
Generation of Reactive Oxygen Species (ROS): These active metabolites undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS). This oxidative stress is thought to disrupt essential parasite cellular processes, leading to parasite death.
-
Inhibition of Hematin (B1673048) Polymerization: Some this compound analogues have also been shown to inhibit hematin polymerization in vitro, a crucial detoxification pathway for the parasite in its blood stage. This suggests a potential dual mechanism of action for certain derivatives.
Diagram 2: Hypothesized Antimalarial Mechanism of 8-Aminoquinolines
Caption: Hypothesized mechanism of action for this compound antimalarials.
Conclusion
This compound and its analogues remain a cornerstone in the fight against malaria and a versatile scaffold for broader drug discovery efforts. The synthetic strategies outlined provide a roadmap for generating novel chemical entities, while the detailed characterization protocols are essential for ensuring their structural integrity. A deeper understanding of their mechanism of action and the factors influencing their toxicity will continue to drive the development of safer and more effective this compound-based therapeutics.
References
Theoretical and Computational Insights into 8-Aminoquinoline: A Technical Guide for Drug Development Professionals
An in-depth analysis of the physicochemical properties, computational modeling, and therapeutic potential of the 8-aminoquinoline scaffold.
Introduction
This compound is a heterocyclic aromatic amine that serves as a foundational scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and antileishmanial properties.[1] The therapeutic efficacy of this compound is intrinsically linked to its unique structural and electronic characteristics, which have been extensively explored through both theoretical and computational methodologies. This technical guide provides a comprehensive overview of these studies, offering valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of this compound-based therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Computational and experimental studies have elucidated key descriptors that govern its solubility, permeability, and interaction with biological targets.
| Property | Value | Method | Reference |
| Molecular Formula | C₉H₈N₂ | --- | [2] |
| Molecular Weight | 144.17 g/mol | --- | [2] |
| Melting Point | 60-65 °C | Experimental | [3] |
| Boiling Point | 174 °C at 26 mmHg | Experimental | [3] |
| pKa | pKₐ₁: 10.12, pKₐ₂: 4.07, pKₐ₃: 1.88 (for NPC 1161C, a derivative) | Experimental | |
| Aqueous Solubility | 2.4 x 10⁻⁴ M (for NPC 1161C) | Experimental | |
| Log P | 2.18 (salt form), 3.70 (free base) (for NPC 1161C) | Experimental |
Theoretical and Computational Modeling
Computational chemistry offers powerful tools to investigate the electronic structure, reactivity, and biological interactions of this compound and its analogs at the molecular level. Density Functional Theory (DFT) and molecular docking are the primary computational methods employed in these studies.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide fundamental insights into its molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its reactivity and interaction with biological macromolecules.
Key Parameters from DFT Studies:
-
Optimized Geometry: Provides the most stable three-dimensional structure of the molecule.
-
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting chemical reactivity and the ability of the molecule to donate or accept electrons.
-
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.
-
Vibrational Frequencies: Calculated vibrational spectra can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is extensively used to predict the binding mode and affinity of this compound derivatives to the active sites of protein targets, thereby guiding the design of more potent and selective inhibitors.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step reaction sequences. A common and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Typical Buchwald-Hartwig Amination Protocol:
-
Starting Materials: An appropriately substituted 8-haloquinoline and a primary or secondary amine.
-
Catalyst System: A palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand like Xantphos.
-
Base and Solvent: A base, for instance, cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), in an anhydrous, aprotic solvent such as toluene (B28343) or dioxane.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
Workup and Purification: The crude product is extracted and then purified using column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
The structural elucidation and purity assessment of synthesized this compound derivatives are performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR provides information about the chemical environment of protons. For this compound, characteristic signals for the aromatic protons of the quinoline (B57606) ring and the amino group protons are observed.
-
¹³C NMR reveals the number and types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Used to identify functional groups. The N-H stretching vibrations of the primary amine in this compound typically appear in the 3300-3500 cm⁻¹ region.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that aid in structural confirmation.
Mandatory Visualizations
Synthesis Workflow
Computational Workflow
Proposed Antimalarial Mechanism of Action
The antimalarial activity of 8-aminoquinolines like primaquine (B1584692) is believed to involve metabolic activation to generate reactive oxygen species (ROS), which are toxic to the parasite.
Conclusion
Theoretical and computational studies have significantly advanced our understanding of the this compound scaffold, providing invaluable insights into its structure-activity relationships and mechanisms of action. The integration of computational methods like DFT and molecular docking with experimental protocols for synthesis and characterization has created a robust framework for the rational design of novel this compound-based therapeutic agents. This guide serves as a foundational resource for professionals in the field, enabling the continued exploration and development of this versatile and pharmacologically significant molecular architecture.
References
Methodological & Application
8-Aminoquinoline as a Bidentate Directing Group in C-H Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-aminoquinoline moiety has emerged as a powerful and versatile bidentate directing group in the field of transition metal-catalyzed C-H bond activation. Its ability to form a stable five-membered palladacycle intermediate facilitates the selective functionalization of otherwise inert C-H bonds, enabling the construction of complex molecular architectures. This powerful tool has significant implications for synthetic organic chemistry and is of particular interest to drug development professionals for late-stage functionalization and the synthesis of novel pharmacophores.
These application notes provide an overview of the utility of this compound as a directing group in various C-H activation reactions, accompanied by detailed experimental protocols for key transformations.
Applications Overview
The this compound directing group has been successfully employed in a wide array of C-H functionalization reactions, including:
-
C-C Bond Formation:
-
Arylation: Introduction of aryl groups to sp² and sp³ C-H bonds.
-
Alkylation: Formation of C-C bonds with alkylating agents.
-
Annulation: Construction of cyclic structures through intramolecular C-H activation.
-
-
C-N Bond Formation: Direct amination of C-H bonds.
-
C-O Bond Formation: Hydroxylation and alkoxylation of C-H bonds.
-
C-Halogen Bond Formation: Halogenation of C-H bonds.
The choice of transition metal catalyst (e.g., Palladium, Nickel, Ruthenium) plays a crucial role in determining the type of C-H bond to be functionalized and the nature of the coupling partner.
Data Presentation
The following tables summarize quantitative data for representative C-H activation reactions utilizing the this compound directing group.
Table 1: Palladium-Catalyzed C(sp²)–H Arylation
| Entry | Substrate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(quinolin-8-yl)benzamide | 4-Iodoanisole | Pd(OAc)₂ (5) | AgOAc (2.0 equiv), NaOAc (1.0 equiv) | DCE | 100 | 24 | 71 |
| 2 | N-(quinolin-8-yl)benzamide | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (5) | AgOAc (2.0 equiv), NaOAc (1.0 equiv) | DCE | 100 | 24 | 65 |
| 3 | N-(quinolin-8-yl)thiophene-2-carboxamide | 1-Iodo-4-methylbenzene | Pd(OAc)₂ (5) | AgOAc (2.0 equiv), NaOAc (1.0 equiv) | DCE | 100 | 24 | 58 |
| 4 | N-(quinolin-8-yl)pivalamide | 4-Iodo-tert-butylbenzene | Pd(OAc)₂ (5) | Cs₃PO₄ (2.5 equiv) | t-Amyl alcohol | 110 | 24 | 65 |
Table 2: Nickel-Catalyzed C(sp³)–H Arylation
| Entry | Substrate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(quinolin-8-yl)pivalamide | 4-Iodotoluene | Ni(acac)₂ (10) | K₂CO₃ (2.0 equiv) | Toluene (B28343) | 120 | 24 | 85 |
| 2 | N-(quinolin-8-yl)pivalamide | 1-Iodo-4-methoxybenzene | Ni(acac)₂ (10) | K₂CO₃ (2.0 equiv) | Toluene | 120 | 24 | 78 |
| 3 | N-(quinolin-8-yl)butyramide | 4-Iodotoluene | Ni(acac)₂ (10) | K₂CO₃ (2.0 equiv) | Toluene | 120 | 24 | 72 |
Table 3: Ruthenium-Catalyzed C(sp²)–H Annulation with Alkynes
| Entry | Substrate | Alkyne | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(quinolin-8-yl)benzamide | Diphenylacetylene | [RuCl₂(p-cymene)]₂ (5) | Cu(OAc)₂·H₂O (2.0 equiv) | DCE | 100 | 24 | 92 |
| 2 | N-(quinolin-8-yl)benzamide | 1-Phenyl-1-propyne | [RuCl₂(p-cymene)]₂ (5) | Cu(OAc)₂·H₂O (2.0 equiv) | DCE | 100 | 24 | 85 (major regioisomer) |
| 3 | N-(4-methoxy-quinolin-8-yl)benzamide | Diphenylacetylene | [RuCl₂(p-cymene)]₂ (5) | Cu(OAc)₂·H₂O (2.0 equiv) | DCE | 100 | 24 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C(sp²)–H Arylation of N-(quinolin-8-yl)benzamide
Materials:
-
N-(quinolin-8-yl)benzamide (1.0 equiv)
-
Aryl iodide (1.5 - 2.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%)
-
Silver(I) acetate (AgOAc, 2.0 equiv)
-
Sodium acetate (NaOAc, 1.0 equiv)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add N-(quinolin-8-yl)benzamide, aryl iodide, Pd(OAc)₂, AgOAc, and NaOAc.
-
Add anhydrous DCE via syringe.
-
Seal the tube/vial and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylated product.
Protocol 2: General Procedure for Nickel-Catalyzed C(sp³)–H Arylation of N-(quinolin-8-yl)pivalamide
Materials:
-
N-(quinolin-8-yl)pivalamide (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Nickel(II) acetylacetonate (B107027) (Ni(acac)₂, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
In an oven-dried Schlenk tube or sealed vial under an inert atmosphere, combine N-(quinolin-8-yl)pivalamide, aryl iodide, Ni(acac)₂, and K₂CO₃.
-
Add anhydrous toluene via syringe.
-
Seal the reaction vessel and heat the mixture at 120 °C with vigorous stirring for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure arylated product.
Protocol 3: General Procedure for Ruthenium-Catalyzed Annulation of N-(quinolin-8-yl)benzamide with Alkynes
Materials:
-
N-(quinolin-8-yl)benzamide (1.0 equiv)
-
Alkyne (1.2 equiv)
-
[RuCl₂(p-cymene)]₂ (5 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
Procedure:
-
Add N-(quinolin-8-yl)benzamide, alkyne, [RuCl₂(p-cymene)]₂, and Cu(OAc)₂·H₂O to a dry Schlenk tube or sealed vial.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add anhydrous DCE via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C for 24 hours with magnetic stirring.
-
After cooling, dilute the reaction mixture with CH₂Cl₂ and pass it through a short plug of silica gel, eluting with additional CH₂Cl₂.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by column chromatography on silica gel (e.g., hexanes/ethyl acetate) to provide the pure annulated product.
Visualizations
Caption: General experimental workflow for this compound directed C-H activation.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Caption: Proposed catalytic cycle for Ni-catalyzed C-H arylation.
Application Notes and Protocols for 8-Aminoquinoline-Directed C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the functionalization of C-H bonds utilizing the versatile 8-aminoquinoline (AQ) directing group. The following sections detail methodologies for key transformations, present quantitative data in structured tables for easy comparison, and include visualizations of experimental workflows and proposed mechanistic pathways.
Introduction
This compound has emerged as a powerful and widely used bidentate directing group in transition-metal-catalyzed C-H functionalization reactions.[1] Its ability to chelate to a metal center allows for high regio- and chemoselectivity in the activation of otherwise inert C-H bonds, providing a streamlined approach to complex molecule synthesis.[1][2] This attribute is of particular interest to the pharmaceutical industry for the late-stage functionalization of drug candidates and the construction of novel molecular scaffolds.[3][4] The protocols outlined below describe procedures for C-H arylation, nitration, and cyanoalkylation, showcasing the broad utility of the this compound auxiliary.
Key Applications and Advantages:
-
Diverse Transformations: Enables a wide range of C-H functionalizations including arylation, alkylation, olefination, amination, and halogenation.
-
Enhanced Reactivity and Selectivity: The directing group facilitates reactions at specific C-H bonds, often with high yields and predictable outcomes.
-
Broad Substrate Scope: Tolerates a variety of functional groups, making it suitable for complex molecule synthesis.
-
Removable Auxiliary: The this compound group can be cleaved post-functionalization to reveal the desired carboxylic acid or other functionalities, adding to its synthetic utility.
Experimental Protocols
Palladium-Catalyzed C(sp²)-H Arylation of N-(quinolin-8-yl)benzamide
This protocol describes the palladium-catalyzed ortho-arylation of a benzamide (B126) derivative using an aryl iodide. The this compound directing group facilitates the C-H activation at the ortho-position of the benzoyl group.
General Workflow for Pd-Catalyzed C-H Arylation
Caption: General workflow for the Pd-catalyzed C-H arylation.
Detailed Methodology:
A small capped vial equipped with a stirring bar is charged with the this compound-derivatized substrate (0.15 mmol, 1.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5 mol%), silver(I) acetate (AgOAc, 2.0 equiv), the desired aryl iodide (3.0 equiv), and sodium acetate (NaOAc, 1.0 equiv). The solids are then suspended in a dry solvent such as 1,2-dichloroethane (B1671644) (DCE) or tert-amyl alcohol (0.3 mL). The reaction vessel is evacuated and refilled with nitrogen gas before being placed in a preheated oil bath at 100 °C for 24 hours. After the reaction is complete, the crude mixture is allowed to cool to room temperature and then purified by silica gel chromatography to yield the arylated product.
Table 1: Substrate Scope for Pd-Catalyzed C-H Arylation of Substrate 3
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4a | 74 |
| 2 | Iodobenzene | 4d | 61 |
| 3 | 2-Iodonaphthalene | 4e | 76 |
| 4 | 1-Bromo-4-iodobenzene | 4f | 71 |
| 5 | 1-Chloro-4-iodobenzene | 4g | 65 |
| 6 | 1-Fluoro-4-iodobenzene | 4h | 66 |
| 7 | 1-Bromo-3-iodobenzene | 4i | 57 |
| 8 | 1-Chloro-3-iodobenzene | 4j | 49 |
Reaction conditions: substrate 3 (0.15 mmol), aryl iodide (3 equiv), Pd(OAc)₂ (5 mol %), AgOAc (2.0 equiv), and NaOAc (1 equiv) in DCE (0.3 mL) at 100 °C for 24 h under an argon atmosphere. Yields are for isolated products.
Cobalt-Catalyzed Remote C-H Nitration of 8-Aminoquinolines
This protocol describes a cobalt-catalyzed remote nitration at the C5 and C7 positions of the this compound core. This method utilizes an inexpensive cobalt catalyst and operates at room temperature.
Proposed Mechanism for Cobalt-Catalyzed Nitration
Caption: Proposed SET mechanism for cobalt-catalyzed nitration.
Detailed Methodology:
A 10 mL vial is charged with the this compound substrate (0.5 mmol), cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O, 29.1 mg, 20 mol%, 0.1 mmol), and tert-butyl nitrite (TBN, 267 μL, 90%, 4.0 equiv., 2.0 mmol). Acetic acid (3.5 mL) is added as the solvent. The vial is sealed, and the reaction mixture is stirred at room temperature for 18 hours. Upon completion, the reaction mixture is worked up accordingly to isolate the nitrated product.
Table 2: Selected Examples of Cobalt-Catalyzed Nitration of 8-Aminoquinolines
| Entry | Substrate | Product(s) (Ratio) | Total Yield (%) |
| 1 | N-(quinolin-8-yl)pivalamide | 5-nitro and 7-nitro (1:1) | 85 |
| 2 | N-(6-methylquinolin-8-yl)pivalamide | 5-nitro and 7-nitro (1:1.2) | 90 |
| 3 | N-(6-methoxyquinolin-8-yl)pivalamide | 5-nitro and 7-nitro (1:1.5) | 92 |
| 4 | N-(6-chloroquinolin-8-yl)pivalamide | 5-nitro and 7-nitro (1:1) | 75 |
Reaction conditions: substrate (0.5 mmol), Co(NO₃)₂·6H₂O (20 mol%), TBN (4.0 equiv.) in acetic acid (3.5 mL) at room temperature for 18 h.
Metal-Free Site-Selective C-H Cyanoalkylation of this compound Amides
This protocol details a metal-free method for the C-H cyanoalkylation of this compound amides at the C5 position using azobisisobutyronitrile (AIBN) as the alkylating agent and potassium persulfate (K₂S₂O₈) as the oxidant.
Plausible Radical-Radical Coupling Pathway
References
- 1. This compound: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Remote C-H Functionalization of this compound Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remote C−H Functionalization of 8‐Aminoquinolinamides [ouci.dntb.gov.ua]
Application Notes and Protocols: Palladium-Catalyzed Reactions Employing 8-Aminoquinoline as a Directing Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for palladium-catalyzed C-H functionalization reactions utilizing the versatile 8-aminoquinoline (AQ) directing group. The this compound auxiliary has proven to be a powerful tool in organic synthesis, enabling the selective activation and functionalization of otherwise unreactive C(sp²)–H and C(sp³)–H bonds. This allows for the efficient construction of complex molecular architectures from simple precursors, a strategy of significant interest in medicinal chemistry and materials science.
The bidentate coordination of the this compound amide to the palladium center is crucial for the high reactivity and selectivity observed in these transformations. This chelation assistance facilitates the formation of a stable palladacycle intermediate, which is a key step in the catalytic cycle. The reactions typically exhibit broad functional group tolerance, allowing for the late-stage modification of complex molecules.
This document outlines protocols for key transformations, including C–H arylation and alkylation, and provides data on substrate scope and reaction efficiency. Furthermore, a protocol for the subsequent removal of the this compound directing group is detailed, enabling access to the desired carboxylic acid derivatives.
Key Reaction: Palladium-Catalyzed β-Arylation of Carboxylic Acid Derivatives
The palladium-catalyzed β-arylation of aliphatic carboxylic acid derivatives is a powerful method for the synthesis of β-aryl carboxylic acids and their derivatives. The this compound directing group enables the selective activation of a secondary C(sp³)–H bond at the β-position.
Quantitative Data Summary
| Entry | Substrate (8-AQ Amide) | Aryl Iodide | Product | Yield (%) |
| 1 | Butyric acid derivative | 4-Iodoanisole | β-(4-Methoxyphenyl)butyric acid derivative | Good |
| 2 | Butyric acid derivative | 4-Iodotoluene | β-(p-Tolyl)butyric acid derivative | Good |
| 3 | Cyclohexanecarboxylic acid derivative | 4-Iodoanisole | Di-arylated cyclohexanecarboxylic acid derivative | Reasonable |
| 4 | Phthaloyl-protected alanine (B10760859) derivative | 3,4-Dimethyliodobenzene | β-(3,4-Dimethylphenyl)alanine derivative | High |
| 5 | Phthaloyl-protected alanine derivative | 4-Chloroiodobenzene | β-(4-Chlorophenyl)alanine derivative | High |
Experimental Protocol: General Procedure for β-Arylation[1]
-
Reaction Setup: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the this compound amide substrate (1.0 equiv.), palladium acetate (B1210297) (Pd(OAc)₂, 0.05-0.10 equiv.), and cesium triphosphate (Cs₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add the aryl iodide (1.5-3.0 equiv.) and tert-amyl alcohol (solvent, concentration typically 0.1-0.2 M).
-
Inert Atmosphere: Seal the vial and purge with a stream of dry nitrogen or argon for 5-10 minutes.
-
Reaction: Place the vial in a preheated oil bath at 100-140 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography to afford the desired β-arylated product.
Key Reaction: Palladium-Catalyzed β-Alkylation of Carboxylic Acid Derivatives
Similar to arylation, the this compound directing group can facilitate the β-alkylation of carboxylic acid derivatives, providing access to a range of branched aliphatic carboxylic acids.
Quantitative Data Summary
| Entry | Substrate (8-AQ Amide) | Alkyl Halide | Product | Yield (%) |
| 1 | Propionic acid derivative | 1-Iodopropane | β-Propylpropionic acid derivative | Moderate |
| 2 | Propionic acid derivative | 2-Iodopropane | β-Isopropylpropionic acid derivative | Moderate |
| 3 | Benzoic acid derivative | 1-Iodobutane | o-Butylbenzoic acid derivative | Good |
| 4 | Benzoic acid derivative | Benzyl (B1604629) bromide | o-Benzylbenzoic acid derivative | Good |
Experimental Protocol: General Procedure for β-Alkylation[1]
-
Reaction Setup: In an oven-dried screw-cap vial, combine the this compound amide substrate (1.0 equiv.), palladium acetate (Pd(OAc)₂, 0.10 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add the alkyl iodide or benzyl bromide (2.0-3.0 equiv.), pivalic acid (0.2 equiv.), and tert-amyl alcohol as the solvent.
-
Inert Atmosphere: Seal the vial and flush with nitrogen or argon.
-
Reaction: Heat the mixture in a preheated oil bath at 100-110 °C for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.
Removal of the this compound Directing Group
A critical step for the synthetic utility of this methodology is the efficient removal of the this compound auxiliary to unmask the carboxylic acid functionality.
Experimental Protocol: Hydrolysis of the this compound Amide[1]
-
Reaction Setup: Dissolve the this compound amide product in a suitable solvent such as a mixture of ethanol (B145695) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in excess (e.g., 10-20 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically around 100 °C) and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and acidify with aqueous hydrochloric acid (e.g., 6 M HCl) to a pH of approximately 1-2.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting carboxylic acid can be further purified by recrystallization or silica gel chromatography if necessary.
Visualizations
Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation directed by this compound.
Caption: A generalized workflow for palladium-catalyzed C-H functionalization reactions using this compound.
Application Notes and Protocols: Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and medicinal chemistry applications of 8-aminoquinoline derivatives. This class of compounds has garnered significant attention due to its broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2][3] This document offers detailed experimental protocols for the synthesis of key this compound scaffolds and their functionalized analogs, alongside quantitative data on their biological activities and insights into their mechanisms of action.
Medicinal Chemistry Applications of this compound Derivatives
This compound and its derivatives are versatile pharmacophores in drug discovery. The nitrogen atom at the 8-position provides a key site for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
-
Antimalarial Activity: 8-Aminoquinolines, such as the FDA-approved drug primaquine, are crucial for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[4] Their mechanism of action is believed to involve the generation of reactive oxygen species (ROS) that induce oxidative stress in the parasite.[2]
-
Anticancer Activity: Numerous this compound derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. Mechanisms of action include the inhibition of topoisomerase IIα, an enzyme essential for DNA replication, and the modulation of key signaling pathways like PI3K/Akt/mTOR, which is often dysregulated in cancer.
-
Antimicrobial Activity: The this compound scaffold has been incorporated into novel antimicrobial agents with activity against both bacteria and fungi. Hybrid molecules, for instance, those combining this compound with a triazole moiety, have shown promising minimum inhibitory concentrations (MICs) against various pathogenic strains.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a foundational this compound core structure via the Skraup synthesis and a more complex derivative using a copper-catalyzed "click chemistry" approach.
Protocol 1: Skraup Synthesis of this compound
This protocol describes the classical Skraup synthesis for preparing the quinoline (B57606) ring system, a foundational step for many this compound derivatives. The reaction involves the cyclization of an aromatic amine with glycerol (B35011) in the presence of an acid and an oxidizing agent.
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
o-Nitrophenol (oxidizing agent)
-
Ferrous Sulfate (B86663) (FeSO₄) (catalyst)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 1.5 to 2.5 parts by weight of concentrated sulfuric acid.
-
Addition of Reactants: With continuous stirring, add 2.5 to 3.5 parts of glycerol. To this mixture, add 1 part of o-aminophenol and 0.02 parts of ferrous sulfate.
-
Heating: Heat the reaction mixture to 135-140°C.
-
Addition of Oxidizing Agent: Slowly add 0.5 parts of o-nitrophenol over a period of 3 hours while maintaining the temperature.
-
Reaction Completion: After the addition is complete, continue stirring at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8. The crude 8-hydroxyquinoline (B1678124) will precipitate.
-
Purification: Isolate the crude product by filtration. Purify the product by recrystallization from ethanol to yield pure 8-hydroxyquinoline.
Protocol 2: Synthesis of this compound-Triazole Hybrids via Click Chemistry
This protocol details the synthesis of a hybrid molecule incorporating the this compound scaffold and a 1,2,3-triazole ring. This is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".
Materials:
-
This compound derivative with a terminal alkyne
-
Aryl or alkyl azide (B81097)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910) and Water (solvent system)
-
Tetrahydrofuran (THF) and isopropanol (B130326) (alternative solvent system)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the this compound derivative bearing a terminal alkyne (1 equivalent) and the corresponding azide (1 equivalent) in a suitable solvent system such as a 1:1 mixture of tert-butanol and water or THF and isopropanol.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Addition of Catalyst: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for the appropriate time, typically ranging from a few hours to overnight.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound-triazole hybrid.
Data Presentation
The biological activities of representative this compound derivatives are summarized in the tables below.
Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-8-sulfonamide 9a | C32 (Amelanotic melanoma) | 233.9 | |
| COLO829 (Melanoma) | 168.7 | ||
| MDA-MB-231 (Breast cancer) | 273.5 | ||
| U87-MG (Glioblastoma) | 339.7 | ||
| A549 (Lung cancer) | 223.1 | ||
| Quinazolinone derivative 7a | SMMC-7721 (Hepatocellular carcinoma) | >100 | |
| Hela (Cervical cancer) | >100 | ||
| A549 (Lung cancer) | 48.3 | ||
| MCF-7 (Breast cancer) | 25.6 | ||
| Imidazo-thiadiazole based Chalcone | A549 (Lung cancer) | 1.25 | |
| MCF-7 (Breast cancer) | 2.5 |
Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline derivative 11 | S. aureus | 6.25 | |
| 8-Hydroxyquinoline derivative 12 | E. coli | 12.5 | |
| Quinolinequinone QQ1 | S. aureus | 1.22 | |
| Quinolinequinone QQ6 | E. faecalis | 4.88 | |
| 8-Hydroxyquinoline derivative HQ-2 | M. tuberculosis | 0.1 | |
| S. aureus (MRSA) | 1.1 |
Visualizations
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound derivatives.
References
Application Notes and Protocols: 8-Aminoquinoline in Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Aminoquinoline (8-AQ) has emerged as a powerful and versatile bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[1][2] Its ability to chelate to a metal center, positioning it for the activation of a proximal C-H bond, has enabled the development of numerous synthetic methodologies for the construction of complex organic molecules.[2][3] This directing group strategy offers a significant advantage by allowing for the selective functionalization of otherwise unreactive C-H bonds, providing a more efficient and atom-economical approach to molecular synthesis compared to traditional methods that often require pre-functionalized starting materials.[4] The this compound moiety can be readily installed onto a substrate, typically as an amide, and more importantly, can be removed after the desired C-H functionalization, revealing the target molecule. This document provides an overview of the applications of this compound in complex molecule synthesis, including detailed experimental protocols and quantitative data for key transformations.
Key Applications of this compound as a Directing Group:
This compound has been successfully employed in a wide array of C-H functionalization reactions, including:
-
Arylation and Heteroarylation: Introduction of aryl and heteroaryl groups at the ortho-position of aromatic and vinylic C-H bonds.
-
Alkylation, Alkenylation, and Alkynylation: Formation of new carbon-carbon bonds with various alkyl, alkenyl, and alkynyl partners.
-
Glycosylation: Synthesis of C-aryl glycosides, which are important motifs in many biologically active compounds.
-
Selenylation and Sulfonylation: Introduction of selenium and sulfur functionalities.
-
Amination and Azidation: Formation of carbon-nitrogen bonds.
-
Remote Functionalization: Directing functionalization at positions other than the ortho C-H bond.
The choice of metal catalyst (e.g., palladium, copper, cobalt, nickel) and reaction conditions allows for a high degree of control over the desired transformation.
Quantitative Data Summary
The following tables summarize the quantitative data for selected this compound-directed C-H functionalization reactions, providing a comparative overview of different catalytic systems and substrate scopes.
Table 1: Palladium-Catalyzed ortho-C–H Glycosylation
| Entry | Substrate | Glycosyl Chloride | Product | Yield (%) |
| 1 | 8-AQ-Benzamide | Tetra-O-acetyl-α-D-glucopyranosyl chloride | ortho-Glycosylated benzamide | 85 |
| 2 | 8-AQ-Naphthaleneamide | Tetra-O-acetyl-α-D-galactopyranosyl chloride | ortho-Glycosylated naphthaleneamide | 78 |
| 3 | 8-AQ-Thiopheneamide | Tri-O-acetyl-β-D-xylopyranosyl chloride | ortho-Glycosylated thiopheneamide | 65 |
Table 2: Palladium-Catalyzed C(sp²)–H Arylation of a Myrtenal-Derived Substrate
| Entry | Aryl Iodide | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | None | Toluene | 110 | 16 | 50 |
| 2 | 4-Iodoanisole | (BnO)₂PO₂H | Toluene | 110 | 16 | 12 |
| 3 | 4-Iodoanisole | PivOH | Toluene | 110 | 16 | Low |
| 4 | 4-Iodoanisole | NaOAc | Toluene | 110 | 16 | 56 |
| 5 | 4-Iodoanisole | NaOAc | DCE | 100 | 24 | 61 |
| 6 | 4-Iodoanisole | NaOAc | DCE | 100 | 24 | 68 |
| 7 | 4-Chlorophenyl iodide | NaOAc | DCE | 100 | 24 | 71 |
| 8 | 3-Nitrophenyl iodide | NaOAc | DCE | 100 | 24 | 62 |
Table 3: Copper-Catalyzed Selenylation of Arenes
| Entry | Substrate | Diselenide | Product | Yield (%) |
| 1 | N-(quinolin-8-yl)benzamide | Diphenyl diselenide | 2-(Phenylselanyl)benzamide derivative | 98 |
| 2 | 4-Methyl-N-(quinolin-8-yl)benzamide | Diphenyl diselenide | 4-Methyl-2-(phenylselanyl)benzamide derivative | 95 |
| 3 | 4-Methoxy-N-(quinolin-8-yl)benzamide | Diphenyl diselenide | 4-Methoxy-2-(phenylselanyl)benzamide derivative | 92 |
| 4 | N-(quinolin-8-yl)thiophene-2-carboxamide | Diphenyl diselenide | Thiophene-selenylated derivative | 85 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound as a directing group.
Protocol 1: General Procedure for Palladium-Catalyzed ortho-C–H Arylation of N-(quinolin-8-yl)benzamide
This protocol is adapted from a study on the C(sp²)–H arylation of a myrtenal-derived substrate.
Materials:
-
N-(quinolin-8-yl)benzamide substrate (1.0 equiv)
-
Aryl iodide (3.0 equiv)
-
Pd(OAc)₂ (5 mol %)
-
AgOAc (2.0 equiv)
-
NaOAc (1.0 equiv)
-
1,2-Dichloroethane (B1671644) (DCE) (to make a 0.5 M solution)
-
Argon or Nitrogen gas
-
Oven-dried glassware
Procedure:
-
To an oven-dried reaction tube, add the N-(quinolin-8-yl)benzamide substrate (0.15 mmol, 1.0 equiv), aryl iodide (0.45 mmol, 3.0 equiv), Pd(OAc)₂ (1.7 mg, 0.0075 mmol, 5 mol %), AgOAc (49.9 mg, 0.30 mmol, 2.0 equiv), and NaOAc (12.3 mg, 0.15 mmol, 1.0 equiv).
-
Evacuate and backfill the reaction tube with argon or nitrogen three times.
-
Add 1,2-dichloroethane (0.3 mL) to the reaction tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired ortho-arylated product.
Protocol 2: General Procedure for Copper-Catalyzed ortho-C–H Selenylation of N-(quinolin-8-yl)benzamide
This protocol is based on a reported copper-catalyzed selenylation of arene C-H bonds.
Materials:
-
N-(quinolin-8-yl)benzamide substrate (1.0 equiv)
-
Diselenide (0.6 equiv)
-
Cu(OAc)₂·H₂O (10 mol %)
-
Ag₂CO₃ (2.0 equiv)
-
Nitrogen gas
-
Oven-dried glassware
Procedure:
-
In an oven-dried Schlenk tube, combine the N-(quinolin-8-yl)benzamide substrate (0.2 mmol, 1.0 equiv), diselenide (0.12 mmol, 0.6 equiv), Cu(OAc)₂·H₂O (4.0 mg, 0.02 mmol, 10 mol %), and Ag₂CO₃ (110.0 mg, 0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,4-dioxane (1.0 mL) to the tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a short pad of silica gel.
-
Wash the silica gel pad with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired ortho-selenylated product.
Protocol 3: Removal of the this compound Directing Group
A critical step in the synthetic sequence is the efficient removal of the this compound auxiliary to unveil the desired functional group, typically a carboxylic acid or a primary amide.
Method A: Hydrolysis to Carboxylic Acid
-
Dissolve the 8-AQ amide in a suitable solvent such as methanol (B129727) or ethanol.
-
Add an excess of a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH).
-
Heat the mixture to reflux for several hours to overnight, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting carboxylic acid.
Method B: Conversion to Primary Amide
-
To a solution of the 8-AQ amide in a suitable solvent (e.g., MeOH), add an excess of an amine such as ethylamine.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, remove the solvent and excess amine under reduced pressure.
-
Purify the residue by column chromatography to obtain the primary amide.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in organic synthesis.
Caption: General workflow for this compound-directed C-H functionalization.
Caption: Simplified mechanism of this compound-directed C-H activation.
Caption: Versatility of this compound in directing various C-H functionalizations.
References
- 1. Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted this compound Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 8-Aminoquinoline Directing Group Removal
This guide provides troubleshooting advice and frequently asked questions regarding the removal of the 8-aminoquinoline (AQ) directing group, a common challenge in synthetic chemistry. The robust nature of the AQ amide bond often necessitates harsh removal conditions, which can be incompatible with sensitive functional groups.[1][2] This resource is intended for researchers, scientists, and drug development professionals to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound directing group so difficult to remove?
A1: The stability of the this compound directing group stems from the high resonance stabilization of the amide bond it forms with the substrate.[1] This stability, while beneficial for directing C-H activation and other transformations, makes the subsequent cleavage of this bond challenging, often requiring harsh reaction conditions such as concentrated acids or bases at high temperatures.[1][3]
Q2: What are the most common methods for removing the AQ directing group?
A2: The most prevalent methods involve solvolysis under strongly acidic or basic conditions. Other strategies include oxidative deprotection, transamidation, and reductive cleavage, each with its own advantages and limitations depending on the substrate.
Q3: My standard acidic/basic hydrolysis protocol is not working. What should I try next?
A3: If standard hydrolysis fails, consider an oxidative deprotection protocol. This method converts the robust amide into a more labile imide, facilitating cleavage under milder conditions. Another approach is to attempt transamidation by activating the AQ amide, for example, with a Boc group, to facilitate reaction with another amine.
Q4: Are there any "traceless" methods for AQ group removal?
A4: In specific contexts, the this compound group can act as a traceless directing group. For instance, in the copper-catalyzed disulfenylation of o-carboranes, the AQ group departs in situ, avoiding a separate removal step. Additionally, under certain conditions with electron-withdrawing alpha-substituents, decarboxylative cleavage is possible.
Q5: Can the this compound directing group be recovered and reused?
A5: Yes, one of the advantages of the AQ directing group is that it can often be recovered after cleavage, particularly in hydrolysis and alcoholysis reactions. Efficient recovery is also possible after transamidation protocols involving Boc activation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion during hydrolysis/alcoholysis | - Insufficiently harsh conditions (temperature, concentration of acid/base) - Steric hindrance around the amide bond | - Increase the concentration of acid (e.g., concentrated HCl) or base (e.g., NaOH). - Elevate the reaction temperature (typically 100–130°C). - Prolong the reaction time (can range from hours to days). - For sterically hindered substrates, consider alternative methods like oxidative deprotection. |
| Decomposition of starting material or product | - Harsh reaction conditions are incompatible with other functional groups in the molecule. | - Attempt a milder oxidative deprotection protocol. Ozonolysis followed by treatment with a reducing agent and then a nucleophile can be effective. - Explore enzymatic cleavage if a suitable enzyme is available. |
| Incomplete reaction in oxidative deprotection | - Inefficient conversion of the amide to the imide. - Insufficiently nucleophilic cleavage agent. | - Ensure complete oxidation of the amide to the imide by monitoring the reaction (e.g., by TLC or LC-MS). - Use a stronger nucleophile for the cleavage step (e.g., switching from an alcohol to an amine). |
| Side reactions observed | - The directing group or other parts of the molecule are reacting under the cleavage conditions. | - If using basic conditions, consider the possibility of epimerization at adjacent stereocenters. - If using oxidative conditions, ensure other sensitive functional groups are protected. - A thorough analysis of byproducts can help identify the problematic reaction pathway. |
| Failure to cleave AQ from lactam systems | - The amide bond is incorporated into a ring, making it particularly resistant to cleavage. | - Standard cleavage methods are often unsuccessful for these substrates. - Novel cleavage strategies may need to be developed and tested for these specific cases. |
Quantitative Data on Removal Methods
The following table summarizes various conditions reported for the removal of the this compound directing group, providing a comparative overview of their effectiveness.
| Method | Reagents and Conditions | Substrate Type | Yield (%) | Reference |
| Acidic Hydrolysis | conc. HCl, H₂O, 100-130°C, several hours to days | Unhindered amides | Varies | |
| Basic Hydrolysis | NaOH, EtOH, 80°C, 3 days | Arylated cyclobutane (B1203170) derivative | 88 | |
| Oxidative Deprotection | 1. O₃, CH₂Cl₂/MeOH, -78°C 2. DMS 3. NH₄OH | Arylated 7-oxabicyclo[2.2.1]heptane derivative | Not optimized | |
| Oxidative Cleavage | IBX (2.0 equiv), HFIP–H₂O, 60°C | Protected α-amino acid derivative | 89 | |
| Oxidative Cleavage | 2-IBX (0.3 equiv), oxone (3.0 equiv), HFIP–H₂O, 70°C | Protected α-amino acid derivative | 83 | |
| Transamidation (Boc-activated) | 1. Boc₂O, DMAP 2. Pd(OAc)₂, IPr·HCl, NaOtBu, Aniline | 3-methyl-N-(quinolin-8-yl)benzamide | Excellent yields |
Experimental Protocols
1. General Protocol for Acidic Hydrolysis
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the this compound amide substrate in a suitable solvent (e.g., water, dioxane, or an alcohol).
-
Add concentrated hydrochloric acid.
-
Heat the reaction mixture to 100-130°C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). Reaction times can vary significantly.
-
Upon completion, cool the reaction mixture and neutralize the acid carefully.
-
Extract the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
2. Oxidative Deprotection via Ozonolysis
This protocol is based on the method developed by Maulide and co-workers.
-
Dissolve the this compound amide in a mixture of CH₂Cl₂ and MeOH at -78°C.
-
Bubble ozone through the solution until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding dimethyl sulfide (B99878) (DMS) and allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the resulting crude imide with a suitable nucleophile (e.g., aqueous ammonia (B1221849) for amides, sodium methoxide (B1231860) for esters) to cleave the imide and release the desired product.
-
Purify the product using standard techniques.
Visualizing the Workflow and Troubleshooting Logic
Caption: A workflow for selecting and troubleshooting this compound deprotection strategies.
Caption: A decision tree for troubleshooting common issues in this compound removal.
References
Technical Support Center: Optimization of 8-Aminoquinoline-Directed Arylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in 8-aminoquinoline-directed C-H arylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound-directed arylation reactions in a question-and-answer format.
Question 1: I am observing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?
Answer:
Low conversion is a frequent challenge in C-H activation chemistry. Several factors related to the catalyst, reagents, and reaction conditions can contribute to this issue. Here is a step-by-step troubleshooting approach:
-
Catalyst Activity: The choice and state of the palladium catalyst are critical.
-
Recommendation: Ensure the use of a high-purity palladium source, such as Pd(OAc)₂. If catalyst decomposition is suspected, consider using a more robust pre-catalyst or adding a stabilizing ligand.
-
-
Oxidant/Additive Effects: The oxidant and any additives play a crucial role in the catalytic cycle.
-
Recommendation: Silver salts, like AgOAc, are common oxidants. Ensure it is freshly sourced or properly stored. The addition of a base or acid can significantly impact the reaction. For instance, NaOAc has been shown to improve yields in certain cases.[1][2] Conversely, bases like Na₂CO₃ can be detrimental in nickel-catalyzed systems.[3][4]
-
-
Solvent Choice: The reaction solvent can dramatically influence solubility, catalyst stability, and reaction rate.
-
Recommendation: Dichloroethane (DCE) is a commonly used solvent that often provides good results.[1] For larger-scale reactions or to use more process-friendly options, solvents like tert-amyl alcohol have proven effective.
-
-
Reaction Temperature and Time: These parameters are key to achieving optimal conversion.
-
Recommendation: A systematic study of the reaction temperature is advised. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions. For example, in one study, decreasing the temperature from 110 °C to 100 °C and increasing the reaction time led to improved yields.
-
A logical workflow for troubleshooting low conversion is illustrated below.
References
Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives
Welcome to the technical support center for the purification of challenging 8-aminoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives often difficult to purify?
This compound derivatives can present several purification challenges due to their inherent chemical properties:
-
Basicity: The presence of the amino group at the 8-position, as well as potentially other nitrogen-containing substituents, imparts basicity to these molecules. This can lead to strong interactions with acidic stationary phases like silica (B1680970) gel during column chromatography, resulting in poor separation, tailing peaks, and sometimes irreversible adsorption.
-
Polarity: The amino group and other potential polar functional groups can make these compounds highly polar, which may require the use of highly polar and often complex mobile phase systems for chromatography.
-
Isomeric Impurities: Synthetic routes to substituted quinolines can sometimes yield mixtures of positional isomers, which often have very similar physical and chemical properties, making them difficult to separate by standard purification techniques.
-
Instability: Some this compound derivatives can be sensitive to air, light, or acidic conditions, leading to degradation during purification. This is particularly true for derivatives with electron-donating groups that make the quinoline (B57606) ring more susceptible to oxidation.
-
Chelating Properties: The this compound scaffold is a known chelating agent for various metal ions. Contaminating metal ions in solvents or on glassware can sometimes form complexes with the product, complicating purification.
Q2: My this compound derivative is sticking to the silica gel column and won't elute. What can I do?
This is a common issue due to the basicity of the amino group interacting with the acidic silanol (B1196071) groups on the silica surface. Here are several strategies to overcome this:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1%), into your mobile phase can help to saturate the acidic sites on the silica gel, reducing the strong interaction with your basic compound and allowing it to elute more effectively.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (neutral or basic), or a functionalized silica gel, like an amine-functionalized silica column.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water or methanol (B129727)/water with a buffer) can be a very effective alternative.
Q3: I am struggling to separate two positional isomers of my this compound derivative. What purification techniques are most effective for isomer separation?
Separating positional isomers is a significant challenge due to their similar polarities. Here are some approaches:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly on a preparative scale, often provides the resolution needed to separate isomers. Experiment with different stationary phases (e.g., phenyl or cyano columns in addition to standard C18) and carefully optimize the mobile phase composition and gradient.
-
Fractional Recrystallization: This classical technique can be effective if you can find a solvent system in which the two isomers have slightly different solubilities. This often requires extensive screening of various solvents and solvent mixtures.
-
Derivatization: In some cases, it may be beneficial to temporarily derivatize the amino group to alter the polarity and steric properties of the isomers, potentially making them easier to separate. The directing group can then be removed after purification.
Q4: My this compound derivative seems to be degrading during purification. How can I minimize this?
To minimize degradation of sensitive this compound derivatives, consider the following precautions:
-
Work under an Inert Atmosphere: If your compound is sensitive to air oxidation, perform all purification steps under an inert atmosphere of nitrogen or argon.
-
Use Degassed Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas can help prevent oxidation.
-
Protect from Light: Wrap your flasks and columns in aluminum foil to protect light-sensitive compounds.
-
Avoid Harsh Acids: If possible, avoid strong acids during workup and purification, as they can sometimes promote degradation.
-
Keep it Cold: Perform chromatographic separations at a lower temperature if your compound is thermally labile.
Troubleshooting Guides
This section provides systematic approaches to address specific problems you may encounter during the purification of this compound derivatives.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Irreversible adsorption on silica gel | 1. Add 0.1-1% triethylamine to the mobile phase. 2. Switch to a neutral or basic alumina column. 3. Consider using an amine-functionalized silica column. |
| Compound is too polar to elute | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). 2. If still unsuccessful, consider reversed-phase chromatography. |
| Product degradation on the column | 1. Perform the chromatography at a lower temperature. 2. Use degassed solvents and work under an inert atmosphere. 3. Deactivate the silica gel with triethylamine before use. |
| Co-elution with impurities | 1. Optimize the mobile phase using thin-layer chromatography (TLC) to achieve better separation. 2. Try a different solvent system or stationary phase. 3. Consider preparative HPLC for difficult separations. |
Issue 2: "Oiling Out" During Recrystallization
| Potential Cause | Troubleshooting Step |
| Solution is supersaturated | 1. Add a small amount of additional hot solvent to redissolve the oil. 2. Allow the solution to cool more slowly. 3. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Presence of impurities | 1. Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities. 2. Try a different recrystallization solvent. |
| Cooling too rapidly | 1. Allow the flask to cool slowly to room temperature before placing it in an ice bath. 2. Insulate the flask to slow the rate of cooling. |
Quantitative Data
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted/Experimental) | Solubility |
| This compound | C₉H₈N₂ | 144.17 | 3.99 (experimental)[1] | Slightly soluble in water; soluble in ethanol, DMSO.[2] |
| 8-Amino-6-methoxyquinoline | C₁₀H₁₀N₂O | 174.20 | 3.49 (predicted)[3] | Slightly soluble in DMSO and methanol.[3] |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Experimental data available[4] | Soluble in alcohol. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for separating basic this compound derivatives from neutral or acidic impurities.
1. Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).
2. Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated this compound derivative will move into the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh dilute acid two more times to ensure complete extraction of the basic product.
3. Basification and Re-extraction:
-
Combine all the aqueous extracts.
-
Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The this compound derivative will precipitate out as the free base.
-
Extract the now neutral product back into an organic solvent (e.g., DCM or ethyl acetate) by performing three successive extractions in a separatory funnel.
4. Drying and Concentration:
-
Combine the organic extracts from the re-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound derivative.
Protocol 2: Purification by Column Chromatography with a Basic Modifier
This protocol is designed for the purification of basic this compound derivatives on silica gel.
1. Mobile Phase Preparation:
-
Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes or DCM) and a polar solvent (e.g., ethyl acetate or methanol).
-
Add 0.1-1% triethylamine to the mobile phase to act as a basic modifier.
2. Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase.
3. Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
5. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure to obtain the purified compound. It may be necessary to co-evaporate with a solvent like toluene (B28343) to completely remove residual triethylamine.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Principle of acid-base extraction for this compound purification.
References
- 1. This compound | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-AMINO-6-METHOXYQUINOLINE CAS#: 90-52-8 [m.chemicalbook.com]
- 4. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-aminoquinoline scaffold is a versatile pharmacophore that has given rise to a range of therapeutic agents, from the established antimalarial drugs primaquine (B1584692) and tafenoquine (B11912) to novel compounds with potential applications in neurodegenerative diseases and oncology. Validating the mechanism of action of new derivatives is a critical step in their development. This guide provides a comparative overview of the mechanisms of action of this compound derivatives in different therapeutic areas, supported by experimental data and detailed protocols for key validation assays.
Antimalarial Activity: Beyond Blood Schizonticides
8-Aminoquinolines are unique among antimalarials for their activity against the liver stages of Plasmodium parasites, making them essential for the radical cure of relapsing malaria.[1] The proposed mechanisms of action are multifaceted and can differ between derivatives.
Comparative Efficacy and Mechanistic Data
The following table summarizes the efficacy and key mechanistic data for representative this compound derivatives and common antimalarial comparators.
| Compound/Drug | Target Organism/Cell Line | IC50/EC50 | Key Mechanism of Action | Comparator(s) |
| Primaquine | P. falciparum (in vitro) | Moderate (blood stage) | CYP-mediated metabolism to generate reactive oxygen species (ROS), leading to oxidative stress in the parasite.[2] | Chloroquine (B1663885), Tafenoquine |
| Tafenoquine | P. vivax (clinical) | Single dose (300mg) prevents relapse | Similar to primaquine, but with a different metabolic profile; does not appear to rely on CYP2D6 for activation.[3][4] | Primaquine |
| New 8-AQ Derivatives | P. falciparum W2 strain (in vitro) | 0.41-2.38 µM | Inhibition of heme polymerization.[5] | Chloroquine |
| Chloroquine | P. falciparum | Potent (blood stage) | Inhibition of heme polymerization. | Primaquine, Atovaquone/Proguanil |
| Atovaquone/Proguanil | P. falciparum | Potent | Atovaquone: inhibits mitochondrial electron transport. Proguanil: inhibits dihydrofolate reductase. | 8-Aminoquinolines |
Experimental Protocols
1. Hematin Polymerization Inhibition Assay:
This assay assesses the ability of a compound to inhibit the detoxification of heme in the malaria parasite, a key mechanism for drugs like chloroquine and some this compound derivatives.
-
Materials: Hemin (B1673052), sodium acetate (B1210297) buffer (pH 4.8), test compound, 14C-hemin (radiolabeled), sodium dodecyl sulfate (B86663) (SDS), Tris-HCl buffer, scintillation fluid.
-
Procedure:
-
Incubate hemin, 14C-hemin, and the test compound in sodium acetate buffer at 37°C overnight.
-
Terminate the reaction and wash away unreacted hemin using SDS and Tris-HCl buffer through centrifugation steps.
-
Resuspend the final pellet (containing the polymerized heme) and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a drug-free control and determine the IC50 value.
-
2. Cellular Reactive Oxygen Species (ROS) Measurement:
This protocol measures the generation of ROS in cells treated with this compound derivatives, a primary mechanism for their antimalarial activity.
-
Materials: Cell line (e.g., HepG2), this compound derivative, CellROX® Green Reagent, Hank's Balanced Salt Solution (HBSS), fluorescence microplate reader or flow cytometer.
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the this compound derivative for the desired time.
-
Wash the cells with HBSS.
-
Incubate the cells with CellROX® Green Reagent, which fluoresces upon oxidation by ROS.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer to quantify ROS levels.
-
Signaling Pathway and Experimental Workflow
Figure 1: Proposed ROS-mediated antimalarial mechanism of 8-aminoquinolines.
Neuroprotective Activity: A Multifunctional Approach
Emerging evidence suggests that this compound derivatives hold promise for the treatment of neurodegenerative diseases like Alzheimer's. Their neuroprotective effects appear to stem from a combination of mechanisms, including the activation of protective signaling pathways and the chelation of metal ions involved in oxidative stress.
Comparative Efficacy and Mechanistic Data
| Compound/Drug | Cell Line/Model | IC50/EC50 | Key Mechanism of Action | Comparator(s) |
| 8-AQ-uracil copper complexes | SH-SY5Y neuroblastoma cells | - | Upregulation of the SIRT1/3-FOXO3a signaling pathway, antioxidant defense. | Memantine, Resveratrol |
| New 8-AQ-melatonin hybrids | (in vitro) | - | Inhibition of AChE and BuChE, copper ion chelation, inhibition of Aβ aggregation. | Donepezil, Clioquinol |
| Memantine | Mouse model of AD | - | NMDA receptor antagonist, reduces excitotoxicity. | This compound derivatives |
| Resveratrol | (in vitro) | - | SIRT1 activator, antioxidant. | This compound derivatives |
Experimental Protocols
1. SIRT1 Activation Assay:
This assay determines the ability of a compound to activate SIRT1, a key deacetylase involved in cellular stress resistance and longevity.
-
Materials: Purified recombinant SIRT1 enzyme, acetylated peptide substrate (e.g., Ac-RHKK(ac)W-NH2), NAD+, test compound, developer solution (to detect deacetylation).
-
Procedure:
-
Incubate the SIRT1 enzyme with the acetylated peptide substrate, NAD+, and the test compound.
-
Allow the deacetylation reaction to proceed.
-
Add a developer solution that generates a fluorescent or colorimetric signal proportional to the amount of deacetylated peptide.
-
Measure the signal to quantify SIRT1 activity and determine the fold-activation by the test compound.
-
Signaling Pathway and Experimental Workflow
Figure 2: SIRT1-mediated neuroprotective pathway of 8-aminoquinolines.
Anticancer Activity: Targeting Cell Proliferation
The quinoline (B57606) scaffold is present in several anticancer drugs, and this compound derivatives are being explored for their cytotoxic effects against various cancer cell lines. The mechanisms appear to involve the induction of programmed cell death and cell cycle arrest.
Comparative Cytotoxicity Data
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Comparator(s) |
| 8-AQ glycoconjugate 17 | HCT 116 (colon) | 116.4 ± 5.9 | Doxorubicin, Cisplatin |
| 8-AQ glycoconjugate 17 | MCF-7 (breast) | 78.1 ± 9.3 | Doxorubicin, Cisplatin |
| 8-Hydroxyquinoline | HCT 116 (colon) | 9.33 ± 0.22 | Doxorubicin |
| Doxorubicin | HCT 116 (colon) | 5.6 ± 0.1 | This compound derivatives |
| Cisplatin | Various | Varies | This compound derivatives |
Note: The cytotoxicity of this compound itself is generally low; derivatization is key to its anticancer potential.
Experimental Protocols
1. Cell Viability Assay (MTT Assay):
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Materials: Cancer cell lines, culture medium, this compound derivative, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours).
-
Add MTT solution to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
Experimental Workflow
Figure 3: Workflow for validating the anticancer activity of new 8-aminoquinolines.
References
Safety Operating Guide
Proper Disposal of 8-Aminoquinoline: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 8-Aminoquinoline, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling hazardous chemical waste and are intended to ensure a safe laboratory environment and compliance with regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. Key hazards include potential acute oral toxicity, serious eye irritation, and skin sensitization.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory to minimize risk.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[3] | To prevent skin contact with the chemical. |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[3] | To protect eyes from splashes or dust. |
| Skin and Body Protection | Lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | To prevent inhalation of dust particles. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the recommended steps for safe disposal in a laboratory setting.
Experimental Protocol: this compound Waste Disposal
-
Risk Assessment:
-
Before beginning any disposal activities, the principal investigator or laboratory supervisor must conduct a thorough risk assessment.
-
This assessment should evaluate the quantity of waste, the potential for exposure, and the presence of any other chemicals in the waste mixture.
-
-
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., Toxic, Irritant).
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
-
Final Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
-
A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Crucially, do not let the product enter drains.
-
-
Decontamination:
-
After handling waste, decontaminate the work area with an appropriate solvent followed by a cleaning solution.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 8-Aminoquinoline
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 8-Aminoquinoline, ensuring a secure laboratory environment.
Chemical Profile: this compound is a solid, appearing as a pale yellow or beige powder.[1][2] It is recognized as a hazardous substance, causing skin and serious eye irritation.[3][4] It is crucial to handle this compound with appropriate care to avoid exposure.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved. A full-face shield is required for splash-prone tasks.[5] | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption. Gloves must be inspected before each use and disposed of after handling the compound. |
| Body Protection | A flame-resistant lab coat must be worn at all times. A chemical-resistant apron is recommended for tasks with a higher risk of splashes. | Protects skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. | Minimizes inhalation of harmful dust particles. |
Operational Plan: Step-by-Step Handling Protocols
Adherence to a strict operational protocol is crucial for the safe handling of this compound. All procedures involving the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
1. Weighing and Transferring:
-
Preparation: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Handling: Use a spatula or other appropriate tool to transfer the solid powder. Avoid pouring to minimize dust creation.
-
Containment: Keep the container of this compound closed when not in use to prevent spillage and exposure.
2. Solution Preparation:
-
Dissolving: Slowly add the solid this compound to the solvent to prevent splashing.
-
Heating: If heating is necessary, use a controlled heating mantle and a condenser to prevent the release of vapors.
3. Post-Handling Decontamination:
-
Work Area: Decontaminate the work surface with an appropriate solvent followed by a cleaning solution.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid self-contamination: first gloves, then the lab coat, and finally eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
Emergency Procedures
In Case of Exposure:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
In Case of a Spill:
-
Use personal protective equipment.
-
Avoid dust formation.
-
Sweep up and shovel the spilled material.
-
Keep in suitable, closed containers for disposal.
-
Do not let the product enter drains.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
